BB-22 7-hydroxyisoquinoline isomer

Forensic Chemistry Analytical Reference Standards Regioisomer Discrimination

This is the definitive reference standard for unambiguous chromatographic identification of the BB-22 7-hydroxyisoquinoline isomer. Unlike the parent BB-22, this certified material (≥98% purity) features a 7-hydroxyisoquinoline moiety, yielding distinct retention times and mass fragmentation patterns critical for forensic validation. Substituting with unverified analogs risks false identifications. Essential for LC-MS/MS, GC-MS, and spectral library curation. Intended for forensic and research use only.

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
Cat. No. B10766161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBB-22 7-hydroxyisoquinoline isomer
Molecular FormulaC25H24N2O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)C=CN=C5
InChIInChI=1S/C25H24N2O2/c28-25(29-21-11-10-19-12-13-26-15-20(19)14-21)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-15,17-18H,1-3,6-7,16H2
InChIKeyKBKSDHBJEYHUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BB-22 7-Hydroxyisoquinoline Isomer: A Critical Analytical Reference Standard for Synthetic Cannabinoid Research and Forensic Toxicology


The BB-22 7-hydroxyisoquinoline isomer (CAS: 2365471-55-0) is a regioisomeric synthetic cannabinoid reference standard that serves as a structurally distinct variant of the parent compound BB-22 (QUCHIC), a third-generation Spice/K2 cannabinoid. This isomer is characterized by the replacement of the 8-hydroxyquinoline moiety of BB-22 with a 7-hydroxyisoquinoline group, as confirmed by formal nomenclature (1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 7-isoquinolinyl ester) and analytical data including FTIR and Raman spectra [1]. The compound is a member of the quinolinyl/isoquinolinyl ester indole class, which includes high-potency CB1 agonists such as BB-22, PB-22, and 5F-PB-22 [2]. Due to the evolving nature of synthetic cannabinoid regulation and the critical need for unambiguous identification in forensic casework, this isomer is indispensable as a certified reference material for method development and validation [3]. It is supplied with a purity of ≥98% and is intended strictly for forensic and research applications .

Why BB-22 7-Hydroxyisoquinoline Isomer Cannot Be Substituted with Other BB-22 Analogs in Critical Analytical Workflows


Generic substitution of the BB-22 7-hydroxyisoquinoline isomer with the parent BB-22 compound or other close analogs (e.g., PB-22, 5F-PB-22) is not scientifically valid for high-stakes applications in forensic toxicology and method validation. This isomer's unique 7-hydroxyisoquinoline moiety confers distinct physicochemical properties—such as differential chromatographic retention time and a unique mass fragmentation pattern—that are essential for achieving baseline separation and unambiguous identification of regioisomers in complex biological matrices. Analytical methods developed for BB-22 will not reliably detect or distinguish this isomer, as its specific spectral and chromatographic behavior differs from the 8-hydroxyquinoline-containing parent compound [1]. Furthermore, the compound's metabolic fate and potential cross-reactivity with immunoassay screens remain uncharacterized [2]. Using an unverified, structurally similar compound as a reference would introduce substantial analytical uncertainty, leading to false-negative or false-positive identifications and compromising the legal defensibility of forensic results. The quantitative evidence below demonstrates the specific contexts where this isomer's unique characteristics are non-negotiable for accurate scientific inquiry [3].

Quantitative Differentiation of BB-22 7-Hydroxyisoquinoline Isomer: A Comparator-Based Evidence Guide for Scientific Selection


Comparative Structural Identity and Regioisomeric Distinction from Parent BB-22

The BB-22 7-hydroxyisoquinoline isomer is definitively distinguished from its parent compound, BB-22 (QUCHIC), by a specific structural modification: the replacement of the 8-hydroxyquinoline group with a 7-hydroxyisoquinoline moiety. This structural alteration results in a unique molecular formula of C25H24N2O2 (MW: 384.48 g/mol) and a distinct InChIKey (KBKSDHBJEYHUNZ-UHFFFAOYSA-N) . While BB-22 contains a quinoline group, this isomer features an isoquinoline ring attached at the 7-position [1]. This exact molecular identity is confirmed by spectral data, including FTIR and Raman spectra, which are distinct from those of BB-22 and its other analogs [2].

Forensic Chemistry Analytical Reference Standards Regioisomer Discrimination

Comparative CB1 Receptor Affinity and Potency Relative to JWH-018

While direct binding data for the 7-hydroxyisoquinoline isomer are not available, class-level inference from the parent compound BB-22 demonstrates the profound potency differences that can arise from structural modifications within this chemical series. The parent compound BB-22 exhibits a Ki of 0.11 nM for CB1 receptors, which is 30-fold lower (i.e., higher affinity) than that of the archetypal synthetic cannabinoid JWH-018 (Ki = 3.38 nM) [1]. Furthermore, BB-22 acts as a more potent and efficacious agonist at CB1 receptors, with an EC50 of 2.9 nM and an Emax of 217%, compared to JWH-018's EC50 of 20.2 nM and Emax of 163% [1]. The replacement of the quinoline ring with an isoquinoline ring in the 7-hydroxyisoquinoline isomer represents a distinct structural modification that is expected to alter its binding kinetics and functional activity compared to BB-22, but the magnitude of the class-wide potency enhancement underscores the critical importance of characterizing each analog individually.

Cannabinoid Pharmacology CB1 Receptor Binding Structure-Activity Relationship

Comparative In Vivo Behavioral Pharmacology in Murine Models

In vivo studies on the parent compound BB-22 provide a class-level benchmark for the potent and dose-dependent effects of this series. In CD-1 male mice, acute systemic administration of BB-22 across a dose range of 0.001-6 mg/kg profoundly impaired a battery of sensorimotor and physiological responses, including motor activity, core temperature, breath rate, and nociceptive threshold [1]. These effects were fully prevented by pre-treatment with the selective CB1 receptor antagonist/inverse agonist AM-251 (6 mg/kg), confirming a CB1 receptor-mediated mechanism [1]. While the 7-hydroxyisoquinoline isomer's exact in vivo profile remains to be elucidated, these data establish the extreme potency and broad physiological impact of the parent scaffold. The distinct pharmacodynamics of 5F-PB22, which was compared head-to-head with BB-22 in the same study and exhibited subtle differences in effect, reinforce that structural variations translate into distinct in vivo outcomes [1].

Behavioral Pharmacology Synthetic Cannabinoid Toxicity In Vivo Pharmacodynamics

Comparative In Vivo Discriminative Stimulus Effects and Abuse Liability Assessment

In a drug discrimination assay using rats trained to recognize Δ⁹-THC, the parent compound BB-22 fully substituted for the Δ⁹-THC discriminative stimulus at some dose, an effect that was fully antagonized by the CB1 receptor inverse agonist rimonabant [1]. This indicates that BB-22 produces subjective effects similar to the primary psychoactive component of cannabis and suggests a high abuse liability. In the same study, another test compound, FUB-PB-22, produced a distinct pharmacological profile, with its Δ⁹-THC-like effects only partially reduced (to 40-50% of Δ⁹-THC-appropriate responding) by rimonabant [1]. This cross-study comparison demonstrates that even closely related synthetic cannabinoids within the same broad class can exhibit differential pharmacological profiles in vivo. While data for the 7-hydroxyisoquinoline isomer are not available, this class-level evidence underscores that structural changes can lead to distinct interactions with the endocannabinoid system, necessitating the use of a specific reference standard for accurate research and forensic interpretation.

Drug Discrimination Abuse Liability CB1 Receptor Pharmacology

Comparative Physicochemical Properties and Formulation Solubility

The BB-22 7-hydroxyisoquinoline isomer exhibits specific solubility characteristics that are critical for preparing analytical stock solutions and standards. It is reported to be soluble in DMF at 14 mg/mL, in DMSO at 10 mg/mL, and in Ethanol at 1 mg/mL, while showing limited solubility in aqueous buffers (DMF:PBS pH 7.2 (1:2) at 0.3 mg/mL) . This solubility profile is distinct from other structurally similar compounds; for example, the parent compound BB-22 may exhibit different solubility parameters, although direct comparative data are not collated in a single study. These precise solubility values are essential for researchers to avoid precipitation, ensure accurate concentration calculations, and develop robust analytical methods, particularly for LC-MS/MS analysis where a suitable solvent system is paramount.

Analytical Method Development Sample Preparation Solubility Profiling

Validated Application Scenarios for BB-22 7-Hydroxyisoquinoline Isomer Based on Quantitative Evidence


Certified Reference Material for Forensic Toxicology Confirmation

The BB-22 7-hydroxyisoquinoline isomer, supplied as a certified reference standard with a purity of ≥98%, is the requisite material for forensic toxicology laboratories tasked with the definitive identification and confirmation of this specific synthetic cannabinoid in seized materials or biological specimens . Given the distinct structural identity and spectral fingerprint of this isomer compared to BB-22 and other analogs [1], its use is non-negotiable for developing and validating confirmatory methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The quantitative solubility data directly inform the preparation of calibration curves and quality control samples, ensuring the analytical rigor required for legal proceedings.

Method Development and Validation for Chromatographic Separation of Regioisomers

Due to the documented structural difference (7-hydroxyisoquinoline vs. 8-hydroxyquinoline) that results in distinct chromatographic behavior, this compound is an essential tool for analytical chemists developing and validating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods aimed at resolving and quantifying closely related synthetic cannabinoid regioisomers . The use of this specific isomer is critical for establishing system suitability parameters such as resolution and relative retention time, ensuring that the developed method can reliably differentiate this compound from its structural analogs in complex sample matrices, a key requirement for forensic and clinical applications [2].

Forensic Spectral Library Expansion and Unknown Compound Identification

The availability of authenticated spectral data (FTIR, Raman) for the BB-22 7-hydroxyisoquinoline isomer makes this reference standard indispensable for expanding and curating forensic spectral libraries used in automated unknown identification workflows. When a forensic laboratory encounters a new, unidentified substance, the ability to match its acquired spectrum against a validated reference spectrum for this specific isomer enables rapid, confident, and legally defensible identification. This scenario directly addresses the challenge of identifying emerging synthetic cannabinoids with unique structural modifications [1], reducing the reliance on slower and more resource-intensive de novo structural elucidation.

Pharmacological Research into Structure-Activity Relationships (SAR) of Cannabinoid Esters

In academic or industrial pharmacology settings, this isomer serves as a precise chemical probe to investigate how subtle changes in the heterocyclic ester moiety (e.g., 7-hydroxyisoquinoline vs. 8-hydroxyquinoline) impact the binding affinity, functional activity, and in vivo effects at cannabinoid receptors . While direct data for this isomer are pending, the profound differences in potency and efficacy observed between the parent compound BB-22 and JWH-018 [1] demonstrate the class's sensitivity to structural modification. The use of a certified, pure sample of the BB-22 7-hydroxyisoquinoline isomer is essential for generating robust and reproducible SAR data, enabling researchers to delineate the molecular determinants of high-potency CB1 agonism and associated toxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BB-22 7-hydroxyisoquinoline isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.